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1-Benzyltetrahydrothiophenium hexafluorophosphate

Photoacid Generator Quantum Yield Cationic Photopolymerization

Choose 1-Benzyltetrahydrothiophenium hexafluorophosphate when process economics demand a photoacid generator with a quantum yield (Φₐ=0.08) 1.6× higher than triphenylsulfonium salts, enabling reduced initiator loading without sacrificing cure speed. Its cyclic tetrahydrothiophenium core provides superior intrinsic cationic stability over acyclic analogs, while the benzyl substituent precisely controls thermal activation (DSC onset ~140–150°C with DGEBA). Paired with a non-nucleophilic PF₆⁻ counterion, this single-component initiator ensures ambient storage stability exceeding 30 days and excellent solubility in polar aprotic solvents. Ideal for UV-curable coatings, one-part epoxy adhesives, and mechanistic studies that demand a well-characterized, reproducible baseline.

Molecular Formula C11H15F6PS
Molecular Weight 324.27 g/mol
CAS No. 87301-53-9
Cat. No. B1297500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyltetrahydrothiophenium hexafluorophosphate
CAS87301-53-9
Molecular FormulaC11H15F6PS
Molecular Weight324.27 g/mol
Structural Identifiers
SMILESC1CC[S+](C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C11H15S.F6P/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-10H2;/q+1;-1
InChIKeyNLOSHQPXCGGWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyltetrahydrothiophenium Hexafluorophosphate (CAS 87301-53-9) for Cationic Photopolymerization: Technical Baseline for Procurement


1-Benzyltetrahydrothiophenium hexafluorophosphate (CAS 87301-53-9) is an S-benzyl-substituted cyclic sulfonium salt belonging to the class of onium hexafluorophosphate photoacid generators (PAGs) and latent thermal cationic initiators [1]. Its molecular structure comprises a tetrahydrothiophenium (THT) cationic core bearing a benzyl substituent, paired with a non-nucleophilic hexafluorophosphate (PF₆⁻) counterion [2]. Under UV irradiation (typically 254 nm) or thermal activation, this compound undergoes heterolytic cleavage to release protons or generate reactive benzyl cations, thereby initiating cationic polymerization of epoxides, vinyl ethers, and other cationically polymerizable monomers [3]. The hexafluorophosphate anion confers favorable solubility in polar aprotic solvents (e.g., propylene carbonate, acetonitrile) and solid-state storage stability at ambient temperature, positioning this compound as a well-defined, single-component initiator for photopolymerization and thermal curing applications [4].

Why Substituting 1-Benzyltetrahydrothiophenium Hexafluorophosphate with Alternative Sulfonium PAGs Compromises Formulation Performance


Despite belonging to the broad class of sulfonium hexafluorophosphate salts, 1-benzyltetrahydrothiophenium hexafluorophosphate cannot be indiscriminately substituted with structurally similar analogs without altering key performance parameters. The cyclic tetrahydrothiophenium (THT) core confers superior intrinsic cationic stability compared to acyclic dimethylsulfonium analogs due to more efficient positive charge delocalization within the five-membered ring [1]. The benzyl substituent modulates both thermal activation threshold and photochemical quantum yield, distinguishing it from phenyl- or alkyl-substituted sulfonium salts that exhibit different cure kinetics and acid generation efficiencies [2]. Furthermore, the hexafluorophosphate counterion imparts distinct solubility and storage stability characteristics relative to hexafluoroantimonate analogs, which are often supplied as solutions due to lower solid-state stability [3]. The quantitative evidence presented below demonstrates that these structural differences translate into measurable, application-relevant performance variations across photoacid generation efficiency, polymerization rate, thermal latency, curing speed, and acid strength.

Quantitative Differentiation of 1-Benzyltetrahydrothiophenium Hexafluorophosphate (87301-53-9) Versus Sulfonium PAG Comparators


Photoacid Generation Quantum Yield: Benzyl-Substituted THT Salt Outperforms Triphenylsulfonium Analog

In direct comparative photolysis studies under identical irradiation conditions (254 nm UV, acetonitrile solution), 1-benzyltetrahydrothiophenium hexafluorophosphate exhibits a photoacid generation quantum yield (Φₐ) of 0.08, which is approximately 1.6-fold higher than that of triphenylsulfonium hexafluorophosphate (Φₐ = 0.05) measured under the same conditions [1]. This measurement was conducted using a standardized acid-sensitive dye assay with Rhodamine B as the acid indicator. The enhanced quantum yield is attributed to the more efficient photochemical cleavage pathway of the benzyl–sulfur bond in the benzyltetrahydrothiophenium cation relative to the aryl–sulfur bond cleavage in triarylsulfonium systems.

Photoacid Generator Quantum Yield Cationic Photopolymerization UV Curing

THF Polymerization Rate: Benzyl-Substituted THT Salt Demonstrates 4.8× Higher Activity Than Dimethylphenylsulfonium Analog

In a systematic comparison of sulfonium hexafluorophosphate salts as photoinitiators for tetrahydrofuran (THF) polymerization, 1-benzyltetrahydrothiophenium hexafluorophosphate achieved a polymerization rate constant (kₚ) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ under 254 nm irradiation at 0°C [1]. In contrast, the acyclic analog dimethylphenylsulfonium hexafluorophosphate exhibited a kₚ of only 0.25 × 10⁻³ L·mol⁻¹·s⁻¹ under identical conditions. The 4.8-fold enhancement in polymerization rate for the benzyl-substituted cyclic sulfonium salt correlates with its more efficient photoacid generation and the superior leaving group ability of tetrahydrothiophene relative to dimethyl sulfide.

Cationic Polymerization Polymerization Kinetics Rate Constant Tetrahydrofuran

Thermal Latency: DSC-Derived Activation Parameters Distinguish Benzyl-Substituted THT Salts from Methoxybenzyl and Pyrazinium Analogs

Differential scanning calorimetry (DSC) analysis of epoxy resin (DGEBA) curing initiated by 1-benzyltetrahydrothiophenium hexafluorophosphate reveals a distinct thermal activation profile characterized by an onset curing temperature of approximately 140–150°C and an exothermic peak maximum at 165°C [1]. This activation threshold is intermediate between the more reactive p-methoxybenzyl analog (BS1, onset ~120°C) and the less reactive benzylpyrazinium salts (BDPH/BEPH, onset >160°C) [2]. The moderate thermal latency allows for extended pot life at processing temperatures below 100°C while enabling rapid cure upon reaching the activation threshold.

Thermal Latent Initiator Differential Scanning Calorimetry Epoxy Curing Activation Energy

Epoxy Curing Speed at 150°C: Benzyl-Substituted THT Salt Cures 1.5× Faster Than Methyl Phenyl Sulfonium Analog

In a comparative study evaluating benzylsulfonium salts as latent curing agents for epoxy resins, 1-benzyltetrahydrothiophenium hexafluorophosphate (designated BS4) achieved a tack-free cure time of 2 seconds at 150°C with 5 wt% loading in epoxy resin [1]. Under identical conditions, the structurally related benzyl methyl phenyl sulfonium analog (BS2) required 3 seconds to reach the same tack-free state. The 33% faster cure time (2 s vs. 3 s) for the tetrahydrothiophenium-based initiator is consistent with the enhanced leaving group ability of the cyclic THT moiety.

Epoxy Curing Cure Kinetics Latent Curing Agent Tack-Free Time

Acid Strength of Conjugate Acid: pKa of Benzyltetrahydrothiophenium Ion Establishes Benchmark for Latent Acidity

The pKa of the conjugate acid of 1-benzyltetrahydrothiophenium hexafluorophosphate (specifically, the benzyltetrahydrothiophenium halide precursor) has been experimentally determined to be 13.5 in aqueous solution [1]. This value represents the equilibrium acidity of the α-hydrogens adjacent to the sulfonium center, which are the sites of proton abstraction during base-induced ylide formation and thermal decomposition pathways. The measured pKa falls within the range of 12.5–15.3 reported for substituted benzyltetrahydrothiophenium halides and correlates with Hammett substituent constants [1].

Acidity pKa Sulfonium Salt Latent Acid

THT Cation Stability: Cyclic Tetrahydrothiophenium Core Provides Superior Intrinsic Stability Versus Acyclic Dimethylsulfonium Analogs

Computational and experimental solvolysis studies demonstrate that tetrahydrothiophenium (THT) cations exhibit significantly greater intrinsic stability than structurally analogous acyclic dimethylsulfonium cations [1]. At the B3LYP level of theory, the more efficient delocalization of positive charge within the cyclic THT moiety results in lower heterolysis barriers for sulfonium salts bearing the THT leaving group compared to those bearing dimethyl sulfide, despite THT being a stronger base [1]. The linear free energy relationship analysis yielded a negative Hammond–Leffler coefficient (α < 0) for the rate-determining heterolysis step, confirming that the enhanced stability arises from ground-state electronic effects rather than transition-state stabilization.

Sulfonium Salt Stability Leaving Group Ability Computational Chemistry Formulation Stability

Optimal Application Scenarios for 1-Benzyltetrahydrothiophenium Hexafluorophosphate (87301-53-9) Based on Quantitative Performance Differentiation


UV-Curable Coatings and Adhesives Requiring High Photospeed at 254 nm

1-Benzyltetrahydrothiophenium hexafluorophosphate is optimally deployed in UV-curable formulations where the photoacid generation quantum yield at 254 nm (Φₐ = 0.08) and THF polymerization rate constant (kₚ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹) directly govern process economics [1]. The 1.6× higher quantum yield relative to triphenylsulfonium hexafluorophosphate enables formulation at reduced initiator loading while maintaining equivalent cure speed, or alternatively, achieving proportionally faster line speeds at equivalent loading. This compound is particularly well-suited for thin-film UV curing applications (e.g., optical fiber coatings, conformal coatings for printed circuit boards, and UV-curable printing inks) where 254 nm mercury lamp irradiation is employed and where residual initiator content must be minimized due to end-use performance or regulatory constraints.

One-Part Epoxy Adhesives and Encapsulants Requiring Extended Ambient Pot Life with Rapid Thermal Cure

The intermediate thermal latency profile of 1-benzyltetrahydrothiophenium hexafluorophosphate (DSC onset ~140–150°C with DGEBA epoxy) makes this compound an ideal latent curing agent for one-part epoxy formulations requiring long-term storage stability at ambient temperatures combined with rapid cure upon thermal activation [2]. Formulations containing this initiator have demonstrated stability exceeding 30 days at 20°C with no detectable viscosity increase or premature gelation, while achieving tack-free cure in as little as 2 seconds at 150°C with 5 wt% loading [3]. This performance profile is directly applicable to anisotropic conductive films (ACFs), die-attach adhesives for semiconductor packaging, and structural adhesives for automotive assembly where shelf life, rapid in-process cure, and elimination of mixing errors associated with two-part systems are critical procurement criteria.

Cationic Photopolymerization Research Requiring Well-Defined, Single-Component Initiator

For academic and industrial research groups studying cationic photopolymerization mechanisms or developing novel cationically curable monomers and oligomers, 1-benzyltetrahydrothiophenium hexafluorophosphate offers distinct advantages as a model initiator system [1]. The availability of published, peer-reviewed quantitative data on its photoacid generation quantum yield (Φₐ = 0.08), polymerization kinetics (kₚ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹), and conjugate acid pKa (13.5) provides a well-characterized baseline for mechanistic studies and enables rigorous cross-study comparisons [4]. Unlike commercial mixed triarylsulfonium salts that contain ill-defined mixtures of isomers and require sensitizer co-initiators, this single-component compound eliminates confounding variables in kinetic and mechanistic investigations, supporting reproducible and interpretable experimental outcomes.

Thermal Cationic Polymerization Processes Where Precise Activation Temperature Control Is Required

The discrete thermal activation threshold of 1-benzyltetrahydrothiophenium hexafluorophosphate (onset ~140–150°C, peak 165°C) enables its use in staged thermal curing processes where polymerization must be triggered at a specific temperature rather than occurring gradually over a broad temperature range [2]. This characteristic is valuable in composite manufacturing processes (e.g., prepreg curing, filament winding) where resin flow and fiber wet-out must be completed before cure initiation, and in electronic packaging applications where multiple reflow cycles must be tolerated without premature crosslinking. The 4.8× faster polymerization rate of the benzyl-substituted THT cation relative to dimethylphenylsulfonium analogs also ensures that once the activation threshold is reached, cure proceeds rapidly to completion [1].

Technical Documentation Hub

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